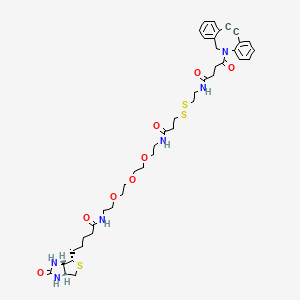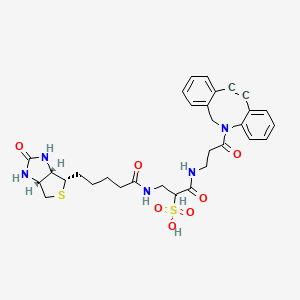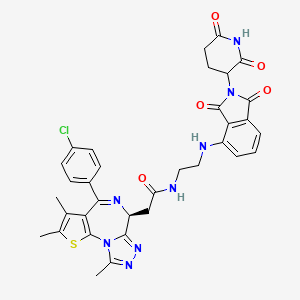
Delpazolid
Vue d'ensemble
Description
Applications De Recherche Scientifique
Delpazolid has a wide range of scientific research applications, including:
Mécanisme D'action
Delpazolid exerts its effects by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit, preventing the formation of the initiation complex and the elongation of the peptide chain . This leads to the inhibition of bacterial growth and ultimately, bacterial cell death . The molecular targets of this compound include the peptidyl transferase center of the ribosome, which is essential for protein synthesis .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
Delpazolid acts by inhibiting protein synthesis, a mechanism similar to other oxazolidinones . This inhibition of protein synthesis is intended to kill bacteria, but it can also impair mitochondria inside eukaryotic cells . In vitro studies have shown that this compound has similar or better activity compared to Linezolid against most Gram-positive bacteria and mycobacteria .
Cellular Effects
This compound has been shown to have inhibitory effects on mitochondrial protein synthesis in human cells, similar to those of linezolid . It can improve the minimum bactericidal concentration of Mycobacterium tuberculosis H37Rv and significantly reduce resistance rates, especially of multi-drug-resistant tuberculosis (MDR-TB) isolates .
Molecular Mechanism
The underlying antibacterial mechanism of this compound is similar to that of oxazolidinone in that it inhibits bacterial protein synthesis, which kills or inhibits the growth of bacteria . Protein synthesis also occurs in the mitochondria of eukaryotes, although mitochondria use independent protein-synthesis machinery that differs from that of bacteria .
Temporal Effects in Laboratory Settings
This compound has been evaluated in a phase 1 clinical trial, which revealed that it does not cause adverse events such as myelosuppression even after three weeks of repeated dosing . The safety, tolerability, and pharmacokinetics of this compound have been evaluated, and interim efficacy and safety results, particularly those from a clinical phase 2a early bactericidal activity trial including patients with drug-susceptible tuberculosis, were reported .
Dosage Effects in Animal Models
In animal studies of systemic infection, soft tissue infection, lung infection, and thigh infection models in mice, this compound showed greater efficacy than Linezolid . The safety, tolerability, and pharmacokinetics of this compound have been evaluated in a phase 1 clinical trial .
Méthodes De Préparation
Delpazolid is synthesized through a series of chemical reactions involving the formation of the oxazolidinone ring and the incorporation of the cyclic amidrazone moiety . The synthetic route typically involves the following steps:
- Formation of the oxazolidinone core through cyclization reactions.
- Introduction of the cyclic amidrazone group via nucleophilic substitution reactions.
- Purification and crystallization to obtain the final product .
Industrial production methods for this compound involve optimizing these synthetic routes to ensure high yield and purity. This includes controlling reaction conditions such as temperature, pressure, and pH, as well as using advanced purification techniques like chromatography .
Analyse Des Réactions Chimiques
Delpazolid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can be reduced to form reduced derivatives, which may have different biological activities.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the cyclic amidrazone moiety.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed from these reactions are typically derivatives of this compound with modified biological activities .
Comparaison Avec Des Composés Similaires
Delpazolid is compared with other oxazolidinones such as linezolid, sutezolid, and tedizolid . While all these compounds share a similar mechanism of action, this compound has several unique features:
Reduced Myelosuppression: This compound has been shown to cause less myelosuppression compared to linezolid, making it a safer option for long-term use.
Enhanced Activity: This compound exhibits greater inhibitory effects against certain bacterial strains, including multidrug-resistant Mycobacterium tuberculosis.
Improved Pharmacokinetics: This compound has a better pharmacokinetic profile, with higher bioavailability and lower protein binding.
Similar compounds include:
Propriétés
IUPAC Name |
(5R)-3-[3-fluoro-4-(1-methyl-5,6-dihydro-1,2,4-triazin-4-yl)phenyl]-5-(hydroxymethyl)-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN4O3/c1-17-4-5-18(9-16-17)13-3-2-10(6-12(13)15)19-7-11(8-20)22-14(19)21/h2-3,6,9,11,20H,4-5,7-8H2,1H3/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLUWQAFDTNAYPN-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C=N1)C2=C(C=C(C=C2)N3CC(OC3=O)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(C=N1)C2=C(C=C(C=C2)N3C[C@@H](OC3=O)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1219707-39-7 | |
| Record name | LCB01-0371 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1219707397 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LCB01-0371 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13077 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | DELPAZOLID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43EP6XV33E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![(E)-4-(dimethylamino)-N-[3-[4-[[(1S)-2-hydroxy-1-phenylethyl]amino]-6-phenylfuro[2,3-d]pyrimidin-5-yl]phenyl]but-2-enamide](/img/structure/B606981.png)
![1-(2,4-Dichlorophenyl)-N-1-piperidinyl-4-[[(1-pyrrolidinylsulfonyl)amino]methyl]-5-[5-[2-[4-(trifluoromethyl)phenyl]ethynyl]-2-thienyl]-1H-pyrazole-3-carboxamide](/img/structure/B606982.png)
![4-[(azepan-1-yl)methyl]-5-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]-1-benzofuran-3-carboxamide](/img/structure/B606984.png)

